

An In-depth Technical Guide to the Spectroscopic Data of o-Methoxy- β -nitrostyrene

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Compound of Interest

Compound Name: 1-Methoxy-2-(2-nitrovinyl)benzene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of o-methoxy- β -nitrostyrene (also known as 2-methoxy- β -nitrostyrene), a versatile synthetic intermediate. The information presented herein is intended to support research and development activities by providing detailed spectroscopic data and a reliable experimental protocol for its synthesis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for o-methoxy- β -nitrostyrene, including ^1H NMR, ^{13}C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: ^1H NMR Spectroscopic Data

Solvent: CDCl_3 , Reference: TMS at 0 ppm. Data is estimated based on analogous compounds.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~8.39	d	~13.7	H- β
~7.60	d	~13.7	H- α
~7.59	m	-	Ar-H
~7.45	m	-	Ar-H
~7.00	m	-	Ar-H
~6.95	m	-	Ar-H
3.92	s	-	-OCH ₃

Table 2: ¹³C NMR Spectroscopic Data

Solvent: CDCl₃. Data is estimated based on the analysis of β -nitrostyrene and 2-methoxystyrene.

Chemical Shift (δ) ppm	Assignment
~158.0	C-O
~138.0	C- β
~136.0	C- α
~132.0	Ar-CH
~129.0	Ar-CH
~121.0	Ar-CH
~120.0	Ar-C (ipso)
~111.0	Ar-CH
55.6	-OCH ₃

Note on ^{13}C NMR Data: The provided ^{13}C NMR data is an estimation derived from the known spectra of β -nitrostyrene and 2-methoxystyrene. Experimental verification is recommended.

Table 3: Infrared (IR) Spectroscopic Data

Source: NIST/EPA Gas-Phase Infrared Database

Wavenumber (cm^{-1})	Intensity	Assignment
1625	Strong	C=C Stretch (alkene)
1515	Strong	N-O Asymmetric Stretch (nitro)
1340	Strong	N-O Symmetric Stretch (nitro)
1250	Strong	C-O-C Asymmetric Stretch (aryl ether)
1020	Medium	C-O-C Symmetric Stretch (aryl ether)
965	Strong	=C-H Bend (trans-alkene)
750	Strong	C-H Bend (ortho-disubstituted aromatic)

Table 4: Mass Spectrometry Data

Source: NIST Mass Spectrometry Data Center (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
179	100	$[\text{M}]^+$ (Molecular Ion)
133	85	$[\text{M} - \text{NO}_2]^+$
105	60	$[\text{M} - \text{NO}_2 - \text{CO}]^+$
77	45	$[\text{C}_6\text{H}_5]^+$

Experimental Protocol: Synthesis of o-Methoxy- β -nitrostyrene

This protocol details the synthesis of o-methoxy- β -nitrostyrene via the Henry-Knoevenagel condensation of 2-methoxybenzaldehyde with nitromethane, using ammonium acetate as a catalyst in glacial acetic acid.

Materials:

- 2-Methoxybenzaldehyde
- Nitromethane
- Ammonium Acetate
- Glacial Acetic Acid
- Ethyl Acetate
- Saturated Sodium Bicarbonate Solution
- Brine (Saturated Sodium Chloride Solution)
- Anhydrous Magnesium Sulfate
- Ice

Equipment:

- Round-bottom flask
- Reflux condenser
- Heating mantle with a magnetic stirrer
- Separatory funnel
- Büchner funnel and filter flask

- Rotary evaporator
- Beakers and Erlenmeyer flasks
- Standard laboratory glassware

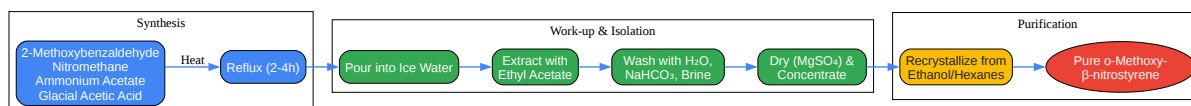
Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-methoxybenzaldehyde (1.0 eq), nitromethane (1.5 eq), and ammonium acetate (0.5 eq) in glacial acetic acid (5 mL per gram of aldehyde).
- **Reaction:** Heat the mixture to reflux (approximately 118 °C) with vigorous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice water. A yellow precipitate of crude o-methoxy- β -nitrostyrene should form.
- **Extraction:** If an oil forms instead of a solid, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexanes to afford pure o-methoxy- β -nitrostyrene as a yellow solid.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the key stages in the synthesis and purification of o-methoxy- β -nitrostyrene.



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Caption: Workflow for the synthesis and purification of o-methoxy-β-nitrostyrene.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

